N1-benzylcyclopentane-1,2-diamine
Description
Properties
CAS No. |
1935600-88-6 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-N-benzylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9,13H2 |
InChI Key |
MDPPTGSBFLKVRM-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)NCC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trans-Cyclohexane-1,2-diamine Derivatives
- Structural Differences : The cyclohexane analog replaces the cyclopentane ring with a six-membered ring, reducing ring strain and increasing conformational flexibility. This leads to enhanced thermal stability and easier synthetic accessibility .
- Applications : Widely used in chiral ligands (e.g., Jacobsen catalysts) due to predictable stereochemical outcomes. The cyclohexane backbone improves ligand-metal coordination in asymmetric hydrogenation .
- Limitations : Less strain energy compared to cyclopentane derivatives may reduce reactivity in certain catalytic cycles.
Benzene-1,2-diamine Derivatives
- Electronic and Steric Modifications :
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (): Electron-withdrawing CF₃ groups decrease electron density at the aromatic ring, altering binding affinity in receptor-ligand systems. This contrasts with the electron-rich benzyl group in N1-benzylcyclopentane-1,2-diamine, which may enhance π-π interactions.
- Antifungal Diamidines (): Linear ethylenediamine derivatives (e.g., compound 6) exhibit antifungal activity due to amidine groups, whereas the cyclopentane diamine’s rigid structure could limit conformational adaptability required for biological targeting.
Aliphatic Polyamines (DETA, TETA, PEHA)
- Functional Groups : These compounds feature multiple -NH- groups, enhancing corrosion inhibition via strong adsorption to metal surfaces ().
- Comparison: this compound lacks multiple NH sites but offers a hydrophobic benzyl group, which may improve solubility in non-polar environments or membrane penetration in drug delivery.
Macrocyclic and Ligand-Focused Diamines
- Mn-Oxo Clusters (): Diamines like N,N’-dimethyl-N,N’-bis(imidazol-4-ylmethyl)ethane-1,2-diamine are used in redox-active metal clusters. The cyclopentane diamine’s constrained geometry could stabilize unique coordination modes inaccessible to flexible analogs.
- SHELX Applications (): Cyclopentane derivatives are underrepresented in crystallographic databases compared to cyclohexane-based ligands, possibly due to crystallization challenges from ring strain.
Critical Analysis of Divergent Evidence
- Synthetic Feasibility : highlights poor yields (25–32%) for cyclohexyl/methoxyethyl-substituted propane-1,2-diamines, suggesting that steric bulk and reaction conditions critically impact diamine synthesis. This compound may face similar challenges unless ring strain is mitigated via advanced catalytic methods .
- Biological Utility : While linear diamidines () show antifungal efficacy, the cyclopentane derivative’s rigidity could either hinder or enhance target binding, depending on the biological system’s flexibility requirements.
Preparation Methods
Amination of Cyclopentane Precursors
The initial step typically involves the introduction of two amino groups at vicinal (1,2) positions on the cyclopentane ring. This can be achieved by:
- Nucleophilic substitution on 1,2-dihalocyclopentane derivatives with ammonia or amine sources.
- Reductive amination of cyclopentanone derivatives with ammonia or amine equivalents.
- Ring-opening of aziridines or epoxides derived from cyclopentane.
For example, cyclopentane-1,2-diol or cyclopentane-1,2-dihalide can be converted into 1,2-diaminocyclopentane by treatment with ammonia or azide followed by reduction.
Benzylation of the Amino Group
Selective benzylation of one amino group is crucial to obtain this compound. This is commonly achieved by:
- Reaction with benzyl halides (e.g., benzyl chloride or benzyl bromide) under controlled conditions to avoid over-alkylation.
- Reductive amination using benzaldehyde followed by reduction to install the benzyl group selectively on one amino nitrogen.
The choice of solvent, temperature, and stoichiometry is important to ensure mono-benzylation.
Representative Experimental Procedure
A typical synthetic sequence may be outlined as follows:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of 1,2-diaminocyclopentane | Cyclopentane-1,2-diol or dihalide + NH3 or NaN3, followed by reduction | 1,2-Diaminocyclopentane |
| 2. Selective benzylation | 1,2-Diaminocyclopentane + benzyl chloride, base (e.g., NaHCO3), solvent (e.g., ethanol), room temperature | This compound |
Analytical and Purification Techniques
- Purification is typically performed by recrystallization or column chromatography.
- Characterization includes NMR spectroscopy to confirm the position of benzylation and the presence of two amino groups.
- Mass spectrometry and infrared spectroscopy confirm molecular weight and functional groups.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on dihalide | 1,2-Dihalocyclopentane | NH3, benzyl chloride | Straightforward, high yield | Requires preparation of dihalide |
| Reductive amination of cyclopentanone | Cyclopentanone | NH3, benzaldehyde, reducing agent (NaBH4) | Mild conditions, selective benzylation | Multiple steps, sensitive to over-reduction |
| Azide route | 1,2-Dihalocyclopentane or diol | NaN3, reduction, benzyl chloride | High purity product | Toxic azide handling, multi-step |
Research Findings and Optimization Notes
- The selectivity of benzylation is influenced by the reaction conditions; mild bases and controlled stoichiometry favor mono-benzylation.
- Using solvent-free or green chemistry approaches such as ball milling with nanocatalysts has been reported for related diamine syntheses, improving efficiency and sustainability.
- Dehydration and dehydrohalogenation side reactions can occur if harsh acidic or basic conditions are used, leading to olefin byproducts rather than diamines.
- Recent studies on related cyclohexane diamines show that ligand oxidation and coordination chemistry can be exploited for catalytic applications, indicating the importance of purity and stereochemistry in preparation.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Comment |
|---|---|---|
| Molecular Formula | C12H18N2 | This compound |
| Molecular Weight | Approx. 190-200 g/mol | Calculated from structure |
| Melting Point | Not widely reported | Purity affects melting point |
| Solubility | Soluble in ethanol, methanol | Facilitates purification |
| Reactivity | Amino groups reactive towards alkylation | Requires controlled conditions for selective benzylation |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N1-benzylcyclopentane-1,2-diamine, and what challenges arise during its preparation?
- Methodological Answer : The synthesis of this compound derivatives can be approached via reductive amination or catalytic hydrogenation of benzylated precursors. For example, benzyl alcohol and cyclopentane-1,2-diamine intermediates have been hydrogenated using platinum catalysts under controlled conditions to yield the target compound . Challenges include the compound's instability and the need for enantioselective synthesis, which requires chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric excess .
Q. How can the structural integrity and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry and crystal packing. For example, related cyclopentane-diamine derivatives have been characterized using single-crystal X-ray diffraction to confirm trans-configuration . Complementary techniques include NMR spectroscopy (e.g., H/C NMR, NOESY) to resolve diastereotopic protons and verify substituent orientation .
Intermediate Research Questions
Q. What strategies are employed to design chiral ligands using this compound as a scaffold?
- Methodological Answer : The rigid cyclopentane backbone provides a stereochemically stable platform for ligand design. Researchers functionalize the amine groups with electron-donating or -withdrawing substituents (e.g., aryl, heteroaryl) to modulate metal coordination. For instance, Schiff base ligands derived from cyclohexane-1,2-diamine analogs have shown efficacy in asymmetric catalysis, suggesting similar approaches for the cyclopentane variant . Computational docking studies (e.g., DFT) can predict metal-ligand binding affinities prior to synthesis .
Q. How does this compound compare to its cyclohexane homolog in biological activity?
- Methodological Answer : Comparative studies on cyclohexane-1,2-diamine derivatives (e.g., antimicrobial Schiff bases) reveal that ring size and substituent positioning influence bioactivity. For this compound, in vitro assays (e.g., MIC tests against Gram-positive bacteria) paired with molecular dynamics simulations can elucidate structure-activity relationships. Cyclopentane's smaller ring may enhance membrane permeability but reduce steric hindrance compared to cyclohexane .
Advanced Research Questions
Q. What computational methods are used to model the interaction of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to study binding modes. For example, Fe(110) surface interactions with amine derivatives have been modeled using Quantum Espresso to predict corrosion inhibition mechanisms, a framework adaptable for studying biological target binding . Parameters like HOMO-LUMO gaps and electrostatic potential maps help rationalize reactivity .
Q. How can contradictory data on the compound’s synthetic yields or enantioselectivity be resolved?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). Systematic Design of Experiments (DoE) protocols, such as factorial design, can isolate critical variables. For instance, highlights that trans-cyclopentane-1,2-diamine’s instability necessitates inert atmospheres and low temperatures, which may explain yield inconsistencies . Advanced analytical techniques (e.g., chiral HPLC) can quantify enantiomeric excess to validate stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
